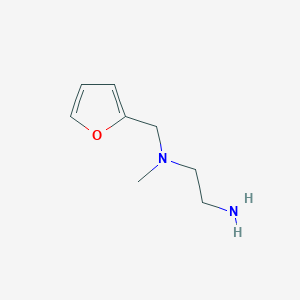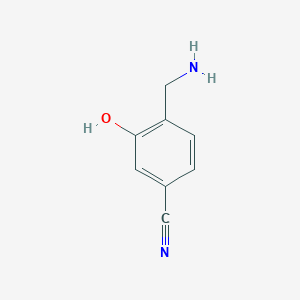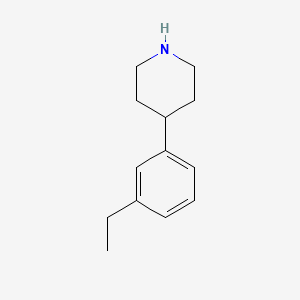
4-(3-Ethylphenyl)piperidine
Vue d'ensemble
Description
4-(3-Ethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound this compound features a piperidine ring substituted at the fourth position with a 3-ethylphenyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with piperidine under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 3-ethylbenzylamine in the presence of a palladium catalyst can also be employed to produce the compound on a larger scale. This method offers high yields and can be optimized for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Ethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Applications De Recherche Scientifique
4-(3-Ethylphenyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Ethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, including the dopaminergic and serotonergic systems, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine: Lacks the ethyl group on the phenyl ring, resulting in different pharmacological properties.
4-(3-Methylphenyl)piperidine: Contains a methyl group instead of an ethyl group, affecting its chemical reactivity and biological activity.
4-(3-Chlorophenyl)piperidine: Substituted with a chlorine atom, which can alter its electronic properties and interactions with biological targets.
Uniqueness: 4-(3-Ethylphenyl)piperidine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-(3-ethylphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVYOSGASBTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




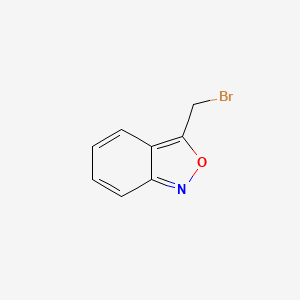


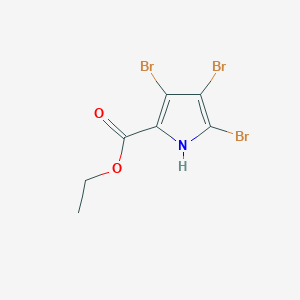
![7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B3281773.png)

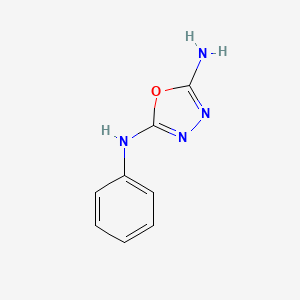
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)

